molecular formula C7H7ClN2 B11920394 2-Aminobenzonitrile hydrochloride CAS No. 6944-57-6

2-Aminobenzonitrile hydrochloride

Cat. No.: B11920394
CAS No.: 6944-57-6
M. Wt: 154.60 g/mol
InChI Key: PKJKEAPSCKXNEV-UHFFFAOYSA-N
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Description

2-Aminobenzonitrile hydrochloride is an organic compound with the molecular formula C7H7ClN2. It is a derivative of benzonitrile, where an amino group is attached to the benzene ring at the ortho position relative to the nitrile group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminobenzonitrile hydrochloride can be synthesized through several methods. One common method involves the reduction of 2-nitrobenzonitrile in a hydrochloric acid medium. The reduction process typically uses a reducing agent such as iron powder or tin(II) chloride, followed by neutralizing the excess hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitrobenzonitrile. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinazolinones.

    Reduction: The compound can be reduced to form 2-aminobenzylamine.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like iron powder or tin(II) chloride in the presence of hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-Aminobenzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-aminobenzonitrile hydrochloride involves its interaction with specific molecular targets. For example, in the synthesis of quinazolinones, the compound reacts with carbon dioxide to form the desired product. The reaction mechanism typically involves the formation of an intermediate complex, which then undergoes cyclization to yield the final product .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzonitrile: A precursor in the synthesis of 2-aminobenzonitrile hydrochloride.

    2-Aminobenzylamine: A reduction product of this compound.

    Quinazolinones: Oxidation products of this compound.

Uniqueness

This compound is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and scientific research .

Properties

CAS No.

6944-57-6

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

2-aminobenzonitrile;hydrochloride

InChI

InChI=1S/C7H6N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4H,9H2;1H

InChI Key

PKJKEAPSCKXNEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)N.Cl

Origin of Product

United States

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